molecular formula C11H7F3N2O2 B1519686 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1049127-39-0

4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1519686
M. Wt: 256.18 g/mol
InChI Key: AFLZKGMZZBXNDQ-UHFFFAOYSA-N
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Description

“4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 g/mol . The IUPAC name for this compound is 4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid”, has been a subject of research. One of the methods employed is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” includes a quinoline ring system, which is not further fused . The compound has a topological polar surface area of 76.2 Ų and a complexity of 335 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” include a molecular weight of 256.18 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 335 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Analytical Chemistry Applications

  • Ultrasensitive Determination of Primary Amines : A study by Liu et al. (1991) utilized a related compound, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, for the ultrasensitive determination of primary amines, including amino acids and peptides, by capillary electrophoresis using laser fluorescence detection. This method achieved detection in the low attomole range, demonstrating the potential for high sensitivity in biochemical analysis Liu, Hsieh, Wiesler, & Novotny, 1991.

Medicinal Chemistry Applications

  • Anticancer Activity : Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their cytotoxic activity against various carcinoma cell lines. These compounds showed significant anticancer activity, with some being more potent than doxorubicin. The study highlighted the advantages of microwave synthesis in reducing reaction times and improving yields, as well as the potential of these compounds as novel anticancer agents Bhatt, Agrawal, & Patel, 2015.
  • Antimicrobial Agents : Holla et al. (2006) investigated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. This study provided insights into new antimicrobial compounds with potential applications in combating bacterial and fungal infections Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006.

Bioorganic Chemistry Applications

  • Protein Labeling : The work by Liu, Shirota, and Novotny (1991) on the derivatization of amino sugars with 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde for capillary electrophoresis and laser-induced fluorescence detection highlights the application of quinoline derivatives in protein and sugar labeling, facilitating the analysis of biological mixtures at attomole levels Liu, Shirota, & Novotny, 1991.

Materials Science Applications

  • Photophysical Properties : Padalkar and Sekar (2014) studied the synthesis and photophysical properties of azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT). These compounds, featuring strong intramolecular charge-transfer fluorescence, have potential applications in materials science for developing new fluorescent materials with high thermal stability Padalkar & Sekar, 2014.

properties

IUPAC Name

4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-5-8(15)6(10(17)18)4-16-9(5)7/h1-4H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLZKGMZZBXNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656509
Record name 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

1049127-39-0
Record name 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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